3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-6-nitro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO3/c8-2-1-3(13(15)16)6(14)4(5(2)9)7(10,11)12/h1,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVZNTWIAKZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride can undergo various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride involves its interaction with molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. For example, the nitro group can undergo reduction to form amines, which can further react with other compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride can be contrasted with related halogenated benzotrifluorides and substituted aromatics. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Positioning and Reactivity: The hydroxyl (-OH) and nitro (-NO₂) groups in this compound increase its acidity (pKa ~8–10) compared to non-hydroxylated analogs like 3-bromo-5-fluoro-4-nitrobenzotrifluoride. This enhances solubility in polar solvents (e.g., DMSO, methanol) . The absence of a hydroxyl group in 3-bromo-2-fluorobenzotrifluoride reduces its hydrogen-bonding capacity, favoring applications in hydrophobic matrices .
Electronic Effects :
- The nitro group at position 5 in the main compound creates a strong electron-withdrawing effect, stabilizing negative charges during nucleophilic substitution. This contrasts with 5-bromo-4-fluoro-2-hydroxybenzaldehyde, where the aldehyde group directs electrophilic attacks to the ortho/para positions .
Biological Activity: Fluorinated analogs like MeOBrFUdR (5-bromo-5-fluoro-6-methoxy-dihydro-2'-deoxyuridine) demonstrate that fluorine and bromine substituents prolong metabolic stability, as seen in the persistence of FUdR in clinical studies .
Synthetic Utility: The trifluoromethyl group in benzotrifluorides enhances resistance to oxidative degradation compared to non-fluorinated analogs. For example, 3-bromo-6-fluoro-2-methylpyridine is less stable under harsh conditions due to the absence of -CF₃ .
Research Findings and Gaps
- Thermal Stability: Limited data exist on the thermal decomposition of this compound. Comparative studies with 3-bromo-5-fluoro-4-nitrobenzotrifluoride suggest that nitro groups lower decomposition thresholds (~200°C) .
- Solubility : The hydroxyl group improves aqueous solubility (estimated logP ~1.5) compared to 3-bromo-2-fluorobenzotrifluoride (logP ~2.8) .
- Toxicity: No acute toxicity data are available for the main compound, but brominated aromatics generally exhibit moderate ecotoxicity (e.g., LC50 >100 mg/L in aquatic models) .
Biological Activity
3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride (CAS No. 1445995-81-2) is an organic compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, featuring multiple functional groups, suggests a range of biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A bromine atom at the 3-position.
- A fluorine atom at the 2-position.
- A hydroxy group at the 6-position.
- A nitro group at the 5-position.
- A trifluoromethyl group, enhancing its lipophilicity.
The molecular formula is , and its molecular weight is approximately 295.01 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing nitro and hydroxy groups have been shown to inhibit bacterial growth, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The compound's ability to interact with cellular mechanisms suggests potential anticancer activity. In vitro studies have demonstrated that structurally similar compounds can induce apoptosis in cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells . The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The nitro group may undergo reduction within cells, generating reactive intermediates that can damage cellular components.
- The hydroxy group can participate in hydrogen bonding with biological targets, potentially altering enzyme activity or receptor binding affinity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of MRSA growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Low toxicity profile in normal cells |
Case Study: Antimicrobial Evaluation
In a study evaluating various derivatives of nitro-substituted phenols, compounds similar to this compound showed significant activity against M. tuberculosis strains. The most potent derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against both drug-sensitive and resistant strains . This finding indicates that further exploration into this compound could yield promising results for developing new antitubercular agents.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-6-hydroxy-5-nitrobenzotrifluoride, and how does substitution pattern influence yield?
The synthesis of polyhalogenated benzotrifluorides typically involves sequential electrophilic aromatic substitution (EAS) or directed metallation strategies. For example, nitration and bromination reactions on fluorinated benzotrifluoride precursors require precise control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C for nitration, Br₂/FeBr₃ for bromination). The presence of electron-withdrawing groups (e.g., -CF₃, -NO₂) deactivates the ring, necessitating harsher conditions but improving regioselectivity . Yield optimization may depend on the order of substituent introduction; bromination before nitration often minimizes side reactions due to steric hindrance .
Q. How should researchers purify and characterize this compound to ensure >95% purity?
Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Characterization requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic methods:
- ¹H/¹³C NMR : The -CF₃ group causes distinct splitting patterns (e.g., quartets in ¹⁹F NMR at ~-60 ppm) .
- MS (EI) : Look for molecular ion peaks at m/z 326 (M⁺) and fragments corresponding to Br (79/81) and NO₂ (46) .
- FT-IR : Confirm hydroxyl (-OH stretch ~3200 cm⁻¹) and nitro (-NO₂ asymmetric stretch ~1520 cm⁻¹) groups .
Q. What are the critical storage conditions to prevent decomposition?
Store at 0–6°C in amber vials under inert gas (Ar/N₂) to mitigate hydrolysis of the -CF₃ group and photodegradation of the nitro moiety. Degradation products may include dehalogenated derivatives or quinone-like structures, detectable via TLC .
Advanced Research Questions
Q. How do competing electronic effects (e.g., -OH vs. -NO₂) influence regioselectivity in further functionalization?
The -OH group is a strong ortho/para-directing activator, while -NO₂ and -CF₃ are meta-directing deactivators. Computational studies (DFT at B3LYP/6-311+G(d,p)) suggest that the C-4 position (relative to -OH) is most electrophilic due to resonance donation from -OH, overriding the deactivating effects of -CF₃ and -NO₂. Experimental validation via Suzuki-Miyaura coupling at C-4 with arylboronic acids (e.g., 4-fluorophenylboronic acid) shows >70% yield under Pd(PPh₃)₄ catalysis .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Contradictions in solubility (e.g., moderate solubility in DMSO but poor in methanol) arise from the compound’s amphiphilic nature. Use Hansen solubility parameters:
Q. What mechanistic insights explain unexpected byproducts during nucleophilic aromatic substitution (SNAr)?
SNAr with amines (e.g., piperidine) at C-2 (fluoro position) may produce nitro-reduction byproducts (e.g., hydroxylamine derivatives) due to electron-deficient aromatic systems facilitating single-electron transfer (SET) pathways. LC-MS/MS analysis reveals trace nitroso intermediates (m/z 310). Mitigation strategies include using milder bases (K₂CO₃ vs. NaH) and lower temperatures (40°C vs. reflux) .
Methodological Considerations
Q. How should researchers design stability studies under varying pH and temperature?
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C for 24h. Monitor degradation via HPLC; acidic conditions (pH < 3) hydrolyze -CF₃ to -COOH, while alkaline conditions (pH > 10) deprotonate -OH, accelerating nitro group elimination .
- Thermal Stability : Use TGA/DSC to identify decomposition onset (~180°C). Isothermal studies at 100°C show <5% degradation over 8h .
Q. What computational tools predict the compound’s reactivity in multi-step syntheses?
- DFT Calculations : Gaussian 16 with PCM solvent models to map electrostatic potential surfaces and Fukui indices for electrophilic/nucleophilic sites.
- Machine Learning : Train models on PubChem data (e.g., Hammett σ values for substituents) to predict coupling reaction yields .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (e.g., 120°C vs. 135°C)?
Variations arise from polymorphic forms or impurities. Perform DSC to identify endothermic peaks corresponding to pure crystals (sharp peak at 132°C). Recrystallize from ethyl acetate/hexane (1:3) to isolate the thermodynamically stable polymorph .
Q. Why do different studies report conflicting bioactivity results for structurally similar analogs?
Subtle changes in substituent positioning (e.g., 3-Bromo-5-nitro vs. 5-Bromo-3-nitro isomers) alter binding affinities. Use molecular docking (AutoDock Vina) with protein targets (e.g., CYP450 isoforms) to correlate regiochemistry with activity. Validate via enzymatic assays (IC₅₀ differences of 10–100 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
